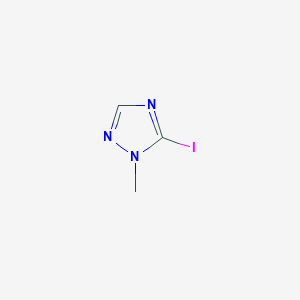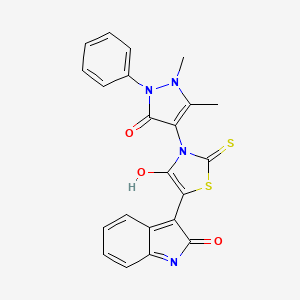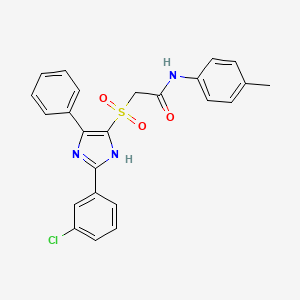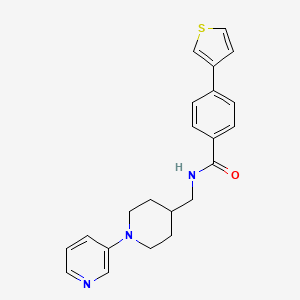
N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, also known as CMIO, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer treatment. CMIO is a small molecule that has shown promising results in preclinical studies as an inhibitor of the protein kinase CK2, which is known to play a role in cancer cell growth and survival.
Mécanisme D'action
N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is believed to inhibit CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to downstream targets, ultimately leading to the inhibition of cancer cell growth and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells without affecting normal cells. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide in lab experiments is its low toxicity profile. This allows for higher doses to be used without affecting normal cells. However, one limitation is the lack of clinical data on the efficacy and safety of this compound in humans. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects on cancer cells.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide. One area of interest is the development of more potent and selective CK2 inhibitors. Additionally, the use of this compound in combination with other cancer treatments such as chemotherapy and radiation therapy is an area of active research. Further studies are also needed to determine the optimal dosing and administration of this compound in humans. Finally, the potential use of this compound in the treatment of other diseases such as Alzheimer's and Parkinson's should be explored.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide involves the reaction of 3-chloro-4-methoxyaniline with isonicotinic acid in the presence of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with tetrahydrofuran-3-ol in the presence of triethylamine to yield this compound as a white solid.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has shown promising results as an inhibitor of CK2, which is known to play a role in cancer cell growth and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-15-3-2-12(9-14(15)18)20-17(21)11-4-6-19-16(8-11)24-13-5-7-23-10-13/h2-4,6,8-9,13H,5,7,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFXSVCJXKAXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCOC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2792577.png)
![2-(allylthio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2792578.png)


![N-(1-cyanocyclohexyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]propanamide](/img/structure/B2792585.png)
![Ethyl 2-(5-chlorothiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2792587.png)
![2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2792588.png)
![N-(3-chlorophenyl)-2-(3,4-dihydroxyphenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2792590.png)

![N-(2-cyclohex-1-en-1-ylethyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2792594.png)



